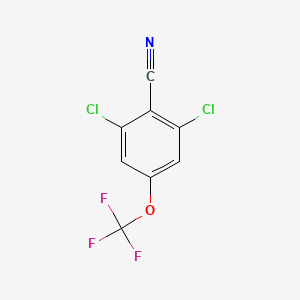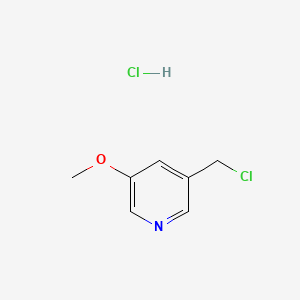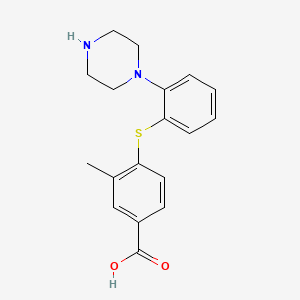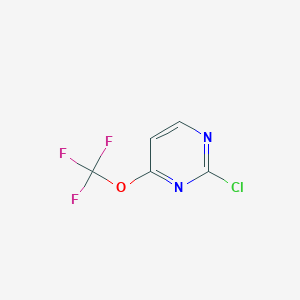![molecular formula C13H16ClN3 B1435444 [4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1803585-91-2](/img/structure/B1435444.png)
[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
Descripción general
Descripción
“[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS RN®: 1803585-91-2 . It is manufactured by Enamine Ltd . The compound is stored at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 249.74 . The MDL number is MFCD28954170 .Physical And Chemical Properties Analysis
“this compound” is a powder .Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
Research on 3-aryl-1-phenyl-1H-pyrazole derivatives, which are structurally similar to [4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride, indicates potential for treating Alzheimer's disease. These compounds have been found to inhibit acetylcholinesterase and monoamine oxidase-B, enzymes implicated in Alzheimer's disease. This suggests that derivatives like this compound could be explored for similar therapeutic effects (Kumar et al., 2013).
Antimicrobial Activity
Studies on pyrazole derivatives have shown significant antimicrobial activity, suggesting that compounds like this compound might also possess such properties. The structure-activity relationship of these compounds plays a crucial role in determining their effectiveness against various microbes (Kumar et al., 2012).
Cancer Treatment
Pyrazole derivatives, which are structurally related to this compound, have been studied for their potential in cancer treatment. These compounds can act as small molecule inhibitors, showing potential in molecular targeted therapy for cancer. This indicates a promising area for further investigation of the therapeutic benefits of compounds like this compound in oncology (Xiaobo Liu et al., 2017).
Molecular Docking and Quantum Chemical Calculations
The compound has been subjected to molecular docking and quantum chemical calculations to predict its biological effects. This suggests its potential in drug design and development, where its interactions with biological targets are crucial (A. Viji et al., 2020).
Corrosion Inhibition
Pyrazole derivatives have demonstrated efficiency as corrosion inhibitors. This application could be relevant for this compound in protecting materials against corrosion, particularly in industrial settings (G. H. Sayed et al., 2018).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
[4-(3-cyclopropylpyrazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11;/h1-2,5-8,11H,3-4,9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGXQHXSWBDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)





![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)